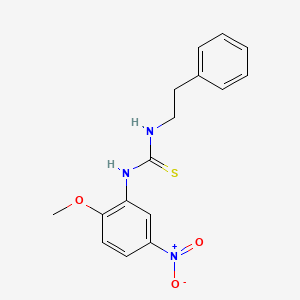![molecular formula C17H18ClNO3 B5730974 N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide, also known as CEC, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been studied extensively for its potential use in scientific research. The compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of the activity of certain neurotransmitters and receptors in the brain. Specifically, it is believed to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by preventing its reuptake by neurons. It may also act as a serotonin receptor agonist, which means that it activates certain serotonin receptors in the brain.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide has a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood, increased motivation, and decreased anxiety. It has also been shown to increase the release of certain hormones, including cortisol and prolactin. Additionally, it has been shown to have analgesic effects, which means that it can reduce pain.
実験室実験の利点と制限
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which means that it can be stored for long periods of time without degrading. However, there are also some limitations to its use in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, it may have side effects that could confound the results of experiments.
将来の方向性
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for medical conditions such as depression and anxiety. Another direction is to investigate its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, it may be useful for studying the role of dopamine and serotonin in the brain, which could lead to a better understanding of the underlying causes of various mental health conditions.
合成法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide involves the condensation of 2,4-dimethoxybenzoyl chloride with 3-chlorophenethylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters and receptors. It has also been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and substance abuse disorders.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-6-7-15(16(11-14)22-2)17(20)19-9-8-12-4-3-5-13(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUCSYRBLKNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)
![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)
